(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Overview
Description
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a quinazoline core, a nitro group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with a suitable reagent to form the quinazoline ring.
Introduction of the Nitro Group: Nitration of the quinazoline core can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.
Substitution Reactions:
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the intermediate compound with tetrahydrofuran under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, using oxidizing agents such as potassium permanganate.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the tetrahydrofuran moiety can lead to the formation of a lactone.
Scientific Research Applications
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine: Lacks the tetrahydrofuran moiety.
(S)-N-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine: Lacks the nitro group.
Uniqueness
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties
Biological Activity
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, also known as a quinazoline derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H14ClFN4O4
- Molecular Weight: 404.78 g/mol
- CAS Number: 314771-88-5
- IUPAC Name: N-(3-chloro-4-fluorophenyl)-6-nitro-7-(oxolan-3-yloxy)quinazolin-4-amine
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various strains of bacteria and fungi. A study highlighted the potential of quinazoline derivatives to inhibit the growth of Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-tubercular agents .
Anticancer Potential
Quinazoline derivatives are also being investigated for their anticancer properties. The compound has been evaluated in vitro against multiple cancer cell lines. Preliminary results demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analyses reveal that modifications at specific positions on the quinazoline ring can enhance inhibitory potency against AChE .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to active sites of enzymes like AChE.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Study 1: Antitubercular Activity
A synthesis and evaluation study reported that derivatives similar to this compound exhibited significant antitubercular activity with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index .
Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation effectively. The results showed an IC50 value in the low micromolar range, suggesting strong anticancer activity .
Study 3: Enzyme Inhibition Profile
A comparative analysis was performed on various quinazoline derivatives, including this compound, demonstrating its competitive inhibition against AChE with a calculated Ki value indicating strong binding affinity .
Data Tables
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitro-7-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c19-13-5-10(1-2-14(13)20)23-18-12-6-16(24(25)26)17(7-15(12)21-9-22-18)28-11-3-4-27-8-11/h1-2,5-7,9,11H,3-4,8H2,(H,21,22,23)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZURVGMXJLSO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710944 | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314771-88-5 | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314771-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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